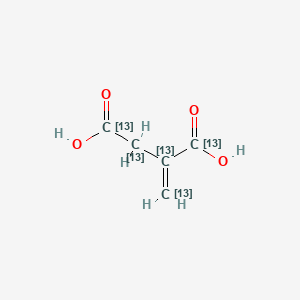![molecular formula C19H22N2O4 B1163077 6-Ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one CAS No. 1195760-68-9](/img/structure/B1163077.png)
6-Ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This section encompasses the relevance and scientific interest in compounds with complex molecular structures, including spiro compounds and their derivatives, which are often explored for their unique chemical and physical properties. These compounds are significant in organic chemistry due to their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis.
Synthesis Analysis
Research on compounds with similar structural complexity involves diverse synthetic strategies. For example, the Wagner-Meerwein skeletal rearrangement is highlighted in the synthesis and transformation of 3-aza-11-oxatricyclo[6.2.1.0^1,6]undec-9-enes, showcasing the intricate maneuvers possible within organic synthesis to achieve desired molecular frameworks (Zubkov et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined through crystallography and X-ray diffraction, providing detailed insights into the atomic arrangement and stereochemistry. Studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives reveal the molecular intricacies and the impact of substitution on the crystal packing and stability (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving spiro compounds and their derivatives are diverse, including cycloadditions, rearrangements, and oxidations. The Meisenheimer rearrangement of 2-ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-oxides to form 3,6-epoxyhexahydroazocino[5,6-b]indoles exemplifies the type of reactions these compounds can undergo (Kurihara et al., 1991).
Scientific Research Applications
Indole Synthesis
Indoles, including their derivatives, have sparked significant interest due to their diverse biological activities and their presence in natural products. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the organic chemists' long-standing interest in developing novel approaches for indole construction. This framework could potentially apply to the synthesis of complex indole derivatives like the mentioned compound, considering the structural complexity and functional diversity of indoles (Taber & Tirunahari, 2011).
Antioxidant Activity
The study of antioxidants is crucial due to their role in mitigating oxidative stress, which is implicated in various diseases. Munteanu and Apetrei (2021) critically discuss the analytical methods used in determining antioxidant activity, including assays like ORAC, HORAC, TRAP, and TOSC. These methods could be employed to assess the antioxidant potential of complex molecules, possibly including the one , by analyzing their capacity to scavenge free radicals or inhibit oxidative processes (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUAITOHPKQHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137796327 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


